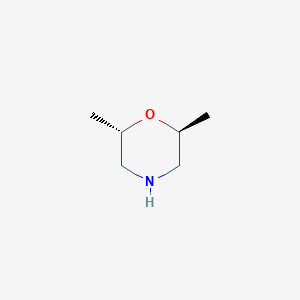

(2S,6S)-2,6-dimethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-45-6, 276252-73-4 | |

| Record name | 2,6-Dimethylmorpholine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylmorpholine, (2S,6S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,6S)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, (2S,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,6S)-2,6-dimethylmorpholine: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,6S)-2,6-dimethylmorpholine is a chiral heterocyclic compound of significant interest in pharmaceutical and materials science due to its specific stereochemical configuration. This technical guide provides a comprehensive overview of its structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for the synthesis of its parent racemic mixture and the subsequent chiral resolution to isolate the (2S,6S) enantiomer are presented. This document aims to serve as a valuable resource for researchers and professionals engaged in the development and application of this versatile molecule.

Introduction

Morpholine and its derivatives are fundamental building blocks in organic synthesis, finding extensive applications in the development of drugs, agrochemicals, and functional materials. The introduction of chiral centers, as seen in 2,6-dimethylmorpholine, opens up possibilities for stereospecific interactions with biological targets, making its enantiomerically pure forms highly valuable. This compound, the trans isomer with defined stereochemistry, is a key intermediate in the synthesis of various bioactive molecules. Understanding its three-dimensional structure and the methods to obtain it in high purity is crucial for its effective utilization.

Molecular Structure and Stereochemistry

This compound is a substituted morpholine with two stereocenters at the C2 and C6 positions. The "(2S,6S)" designation defines the absolute configuration at these centers, resulting in a trans relationship between the two methyl groups.

The morpholine ring typically adopts a chair conformation to minimize steric strain. In the case of the trans-isomer, a chair conformation with both methyl groups in equatorial positions is the most stable, as it avoids unfavorable 1,3-diaxial interactions.

There are four stereoisomers of 2,6-dimethylmorpholine:

-

This compound (trans)

-

(2R,6R)-2,6-dimethylmorpholine (trans) - Enantiomer of (2S,6S)

-

(2S,6R)-2,6-dimethylmorpholine (cis)

-

(2R,6S)-2,6-dimethylmorpholine (cis) - These are meso compounds.

The relationship between these stereoisomers is crucial for understanding the synthesis and purification processes.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dimethylmorpholine is provided in the table below. It is important to note that some of these properties are reported for the racemic trans-isomer or a mixture of isomers, as data for the pure (2S,6S) enantiomer is not always available.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 276252-73-4 | [3] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 147 °C (for the isomeric mixture) | [2] |

| Density | 0.935 g/mL at 25 °C (for the isomeric mixture) | [2] |

| Refractive Index | n20/D 1.446 (for the isomeric mixture) | [2] |

Experimental Protocols

The preparation of enantiomerically pure this compound is typically a two-step process: first, the synthesis of a mixture of cis- and trans-2,6-dimethylmorpholine, followed by the chiral resolution of the trans-isomer.

Synthesis of Racemic cis- and trans-2,6-Dimethylmorpholine

A common method for synthesizing 2,6-dimethylmorpholine is through the acid-catalyzed cyclization of diisopropanolamine.[4] This reaction generally produces a mixture of cis and trans isomers.

Reaction: Diisopropanolamine → cis- and trans-2,6-Dimethylmorpholine

Reagents and Equipment:

-

Diisopropanolamine

-

Concentrated sulfuric acid (96%)

-

Sodium hydroxide solution (20% and 50%)

-

Stirred reactor with a heating mantle and distillation setup

Procedure:

-

In a stirred reactor, simultaneously and gradually add diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied to influence the isomer ratio of the product. For example, a molar ratio of 1:2 has been reported.[4]

-

During the addition, the temperature of the reaction mixture will rise due to the exothermic reaction. The temperature is typically maintained between 100-120 °C without external cooling.[4]

-

After the addition is complete, heat the reaction mixture to approximately 180-200 °C for several hours (e.g., 3 hours).[4] Water will distill off during this period.

-

Cool the reaction mixture and slowly add it to a cooled 20% sodium hydroxide solution with vigorous stirring to neutralize the acid.

-

Separate the organic layer. The crude product, which contains a mixture of cis- and trans-2,6-dimethylmorpholine, can be purified by distillation.

-

The ratio of cis to trans isomers in the final product is dependent on the reaction conditions, with higher temperatures and longer reaction times favoring the formation of the thermodynamically more stable cis-isomer.[4] The trans-isomer can be separated from the cis-isomer by fractional distillation.[5]

Chiral Resolution of trans-2,6-Dimethylmorpholine

The separation of the enantiomers of trans-2,6-dimethylmorpholine can be achieved by classical resolution using a chiral resolving agent, such as D-mandelic acid.[5] This method relies on the formation of diastereomeric salts with different solubilities.

Principle: (±)-trans-2,6-dimethylmorpholine + D-Mandelic Acid → Diastereomeric Salts:

-

[(2S,6S)-2,6-dimethylmorpholinium][D-mandelate] (less soluble)

-

[(2R,6R)-2,6-dimethylmorpholinium][D-mandelate] (more soluble)

Reagents and Equipment:

-

Racemic trans-2,6-dimethylmorpholine

-

D-Mandelic acid

-

Isopropanol

-

Acetic acid (optional, can improve resolution)

-

Sodium hydroxide solution (20%)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Dissolve D-mandelic acid in isopropanol. An equimolar amount of acetic acid can also be added at this stage.[5]

-

To this solution, rapidly add the racemic trans-2,6-dimethylmorpholine. The temperature of the mixture may rise.

-

The clear solution can be seeded with a small crystal of the desired diastereomeric salt to induce crystallization.

-

Allow the mixture to stand at room temperature overnight, then cool to around 10 °C to maximize precipitation.[5]

-

Collect the precipitated solid, which is the diastereomeric salt of this compound and D-mandelic acid, by filtration. The optical purity can be enhanced by recrystallization from isopropanol.[5]

-

To liberate the free amine, dissolve the diastereomeric salt in a 20% sodium hydroxide solution.

-

The this compound can then be isolated by distillation, often as an azeotrope with water.[5]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dimethylmorpholine exhibits characteristic bands for N-H, C-H, C-O, and C-N bonds. A representative gas-phase IR spectrum for cis-2,6-dimethylmorpholine is available in the NIST Chemistry WebBook.[6] Key absorptions are expected in the following regions:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹

-

C-H stretch: Sharp peaks between 2800-3000 cm⁻¹

-

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region

-

C-N stretch: Typically in the 1020-1250 cm⁻¹ range

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry of 2,6-dimethylmorpholine. The chemical shifts and coupling constants will be sensitive to the cis/trans isomerism and the chair conformation of the morpholine ring. For the trans isomer, the equatorial orientation of the methyl groups will influence the chemical shifts of the adjacent protons.

While specific data for this compound is scarce, general chemical shift regions for morpholine derivatives can be referenced.[7][8]

Expected ¹H NMR signals:

-

N-H proton: A broad singlet.

-

CH(CH₃) protons: A multiplet.

-

CH₂ protons: Distinct multiplets for the axial and equatorial protons.

-

CH₃ protons: A doublet.

Expected ¹³C NMR signals:

-

CH(CH₃) carbons: In the downfield region.

-

CH₂ carbons: In the upfield region.

-

CH₃ carbons: The most upfield signals.

Mass Spectrometry

The mass spectrum of 2,6-dimethylmorpholine will show a molecular ion peak (M⁺) at m/z 115.[1] Fragmentation patterns will involve the loss of methyl groups and cleavage of the morpholine ring.

Conclusion

This compound is a valuable chiral building block with a well-defined stereostructure. Its synthesis from diisopropanolamine followed by chiral resolution with D-mandelic acid provides a reliable route to the enantiomerically pure compound. This technical guide has outlined the key structural features, physicochemical properties, and detailed experimental pathways for its preparation. The provided information, including the logical workflows, will aid researchers and drug development professionals in the efficient synthesis and application of this important molecule. Further research to fully characterize the spectroscopic and crystallographic properties of the pure (2S,6S) enantiomer would be a valuable contribution to the field.

References

- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-ジメチルモルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

- 6. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 7. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of (2S,6S)-2,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylmorpholine, also known as cis-2,6-dimethylmorpholine, is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its specific stereochemistry, where the two methyl groups are on the same side of the morpholine ring, imparts unique properties that are crucial for its application in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and a visualization of its synthesis workflow. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including p38α MAP kinase inhibitors for autoimmune diseases and potent agonists and antagonists for 5-HT4 receptors.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with an amine-like odor. It is a flammable and corrosive compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Jubilant Ingrevia Safety Data Sheet |

| Odor | Amine-like | Jubilant Ingrevia Safety Data Sheet |

| Density | 0.930 - 0.935 g/mL at 20-25 °C | [3], Thermo Fisher Scientific |

| Boiling Point | 140-147 °C at 760 mmHg | [3][4] |

| Melting Point | -85 °C | [3][4] |

| Flash Point | 41 - 48 °C (closed cup) | [3][4] |

| Water Solubility | Miscible | Thermo Fisher Scientific |

| Refractive Index | 1.445 - 1.447 at 20 °C | [3][4] |

| pKa | 9.04 ± 0.60 (Predicted) | [4] |

| LogP | -0.15 to 0.38 | [2][4] |

| Vapor Pressure | 3.38-5.4 hPa at 15.1-21.9 °C | [4] |

| CAS Number | 276252-73-4 | [2] |

Spectroscopic Data

-

¹H NMR: Expected to show signals for the methyl protons, the methine protons at the 2 and 6 positions, and the methylene protons of the morpholine ring. The cis configuration influences the coupling constants.

-

¹³C NMR: Should display distinct signals for the methyl carbons, the methine carbons, and the methylene carbons. A reference to a study of the ¹³C NMR of the cis-2,6-dimethyl-morpholine cation exists, indicating the availability of such data in specialized literature.

-

IR Spectroscopy: The infrared spectrum of 2,6-dimethylmorpholine (isomer mixture) is available and shows characteristic peaks for N-H and C-O stretching, and C-H bending vibrations. The spectrum for the pure (2S,6S) isomer is expected to be similar, with potential subtle shifts due to its specific stereochemistry.

A patent for the purification of cis-2,6-dimethylmorpholine confirms that the nuclear magnetic data for the purified compound is consistent with the expected structure, though the data itself is not provided.[5] The National Institute of Standards and Technology (NIST) provides an IR spectrum for 2,6-dimethylmorpholine (a mixture of cis and trans isomers).[6]

Chemical Reactivity and Applications

This compound exhibits chemical properties characteristic of a secondary amine and an ether. Its key reactive features and applications include:

-

Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making the molecule a good nucleophile. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

-

Basicity: As an amine, it is basic and can react with acids to form salts. This property is exploited in its purification, where it is converted to a carboxylate salt for isolation.[5]

-

Solvent Properties: It can act as a solvent in various chemical reactions due to its polar nature and ability to dissolve a range of organic compounds.

-

Corrosion Inhibition: Like other amines, it has applications as a corrosion inhibitor.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the production of pharmaceuticals. For example, it is a precursor in the synthesis of the antidepressant reboxetine.

-

Agrochemical Synthesis: The unique stereochemistry of the cis isomer is particularly important in the formulation of certain pesticides, where it has been shown to possess greater efficacy than the trans isomer.[1]

Experimental Protocols

The following are detailed methodologies for determining some of the key physical properties of this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin or high-boiling silicone oil

Procedure:

-

Fill the Thiele tube or oil bath with a suitable high-boiling liquid to a level that will immerse the thermometer bulb and the majority of the test tube.

-

Add a small amount (1-2 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube or oil bath.

-

Gently heat the side arm of the Thiele tube or the oil bath with constant stirring.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (accurate to ±0.001 g)

-

Water bath (for temperature control)

-

Thermometer

Procedure (using a pycnometer):

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

-

Dry the outside and weigh the filled pycnometer (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Analytical balance

-

Vortex mixer or shaker

-

Constant temperature water bath

Procedure (Qualitative):

-

To a test tube, add a known volume of distilled water (e.g., 5 mL).

-

Incrementally add small, measured amounts of this compound to the water.

-

After each addition, stopper the test tube and shake vigorously or use a vortex mixer until the solute dissolves completely.

-

Observe if the solution is clear (miscible) or if two separate layers form (immiscible). This compound is reported to be miscible with water.

Synthesis and Purification Workflow

This compound is typically synthesized by the cyclization of diisopropanolamine in the presence of sulfuric acid. The process is designed to favor the formation of the cis isomer.

Synthesis of this compound

A common method for the preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the simultaneous metering of diisopropanolamine and sulfuric acid into a reactor.[7][8]

Experimental Protocol:

-

Reaction Setup: A reactor equipped with a stirrer, a dropping funnel, and a distillation setup is used.

-

Reagent Addition: Diisopropanolamine (containing 0-20% water) and 90-120% strength sulfuric acid are simultaneously added to the reactor with stirring. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.[7]

-

Exothermic Reaction: The addition is done without external cooling, allowing the heat of reaction to increase the temperature of the mixture to 85-170 °C.

-

Cyclization: The reaction mixture is then heated to a temperature of 150-190 °C for several hours. During this time, water is formed and distilled off.

-

Work-up: After cooling, the reaction mixture is neutralized with a strong base, such as sodium hydroxide solution, to a pH of 12-14.[7]

-

Isolation: The organic phase is separated.

-

Purification: The crude product is purified by distillation, often under reduced pressure, to yield 2,6-dimethylmorpholine with a high cis-isomer content. Further purification to obtain high-purity cis-2,6-dimethylmorpholine can be achieved by fractional distillation or by forming a carboxylate salt, crystallizing it, and then hydrolyzing the salt.[5]

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis is optimized to produce the desired cis stereoisomer, which is critical for its biological activity in various applications. This technical guide provides essential data and methodologies to support researchers, scientists, and drug development professionals in the effective utilization of this important chemical intermediate. Further investigation into its spectroscopic characterization and reactivity in novel synthetic pathways will continue to expand its utility in science and industry.

References

- 1. cis-2,6-Dimethylmorpholine (10025-23-7) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-ジメチルモルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]

- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 6. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 8. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

(2S,6S)-2,6-dimethylmorpholine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a specific stereoisomer of 2,6-dimethylmorpholine, its defined three-dimensional structure makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 276252-73-4 | [1][2] |

| Molecular Formula | C6H13NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 146.6 °C at 760 mmHg | |

| Density | 0.9346 g/cm³ at 20 °C | [3] |

Synthesis of this compound

The enantiomerically pure this compound is synthesized in a two-stage process. The first stage involves the synthesis of a racemic mixture of cis- and trans-2,6-dimethylmorpholine, followed by the separation of the trans-diastereomer. The second stage is a chiral resolution of the racemic trans-2,6-dimethylmorpholine to isolate the desired (2S,6S)-enantiomer.

Stage 1: Synthesis of Racemic 2,6-dimethylmorpholine

This stage focuses on the cyclization of diisopropanolamine using sulfuric acid to yield a mixture of cis- and trans-2,6-dimethylmorpholine. The trans-isomer is then separated by fractional distillation.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, simultaneously add diisopropanolamine and 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied from 1:1.0 to 1:3.0 to optimize the yield of the trans-isomer.[4][5]

-

Reaction Conditions: The reaction mixture is stirred without external cooling, allowing the exothermic reaction to raise the temperature to between 85 °C and 170 °C. Following the initial reaction, the mixture is heated to a temperature between 150 °C and 190 °C for 1 to 25 hours, during which water is distilled off.[4][5]

-

Work-up: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide solution.

-

Purification: The crude product is then subjected to fractional distillation to separate the trans-2,6-dimethylmorpholine from the cis-isomer and other byproducts.[2]

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Total Yield (%) | trans-Isomer Content (%) |

| 1:1.5 | 180 | 5 | 96 | 20 |

| 1:2.0 | 180 | 3 | 94 | 16 |

| 1:3.0 | 180 | 3 | 91 | 12 |

Note: The yields and isomer ratios can be influenced by the specific reaction conditions.

Stage 2: Chiral Resolution of trans-2,6-dimethylmorpholine

This stage employs a classical resolution technique using a chiral resolving agent, D-mandelic acid, to selectively crystallize the (2S,6S)-enantiomer.

Experimental Protocol:

-

Salt Formation: Dissolve racemic trans-2,6-dimethylmorpholine in a suitable solvent, such as isopropanol.[1] Add up to 0.5 molar equivalents of D-mandelic acid per mole of the racemic amine.[1][2]

-

Crystallization: The salt of this compound with D-mandelic acid will preferentially crystallize from the solution. The crystallization process can be enhanced by cooling the solution.

-

Isolation of the Salt: The crystallized salt is collected by filtration and can be recrystallized from isopropanol to achieve high optical purity (>98% diastereomeric excess).[2]

-

Liberation of the Free Base: The purified salt is then treated with a base, such as sodium hydroxide solution, to liberate the free this compound.

-

Final Purification: The final product can be isolated by extraction with an organic solvent followed by distillation under reduced pressure.[2]

Application in Drug Development: A Focus on Kinase Inhibitors

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological properties. The rigid, chiral structure of this compound makes it an attractive building block for the synthesis of highly specific and potent kinase inhibitors.

While the cis-isomer of 2,6-dimethylmorpholine is found in the potent Polo-like kinase 4 (PLK4) inhibitor CFI-400945, the trans-isomer and its enantiomers are also of significant interest in the design of novel therapeutics.[6] PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic defects and cell death in cancer cells.[7]

Below is a conceptual workflow illustrating the synthesis and potential application of this compound in the development of kinase inhibitors.

Caption: A logical workflow for the synthesis and application of this compound.

The following diagram illustrates the central role of PLK4 in the cell cycle, highlighting why it is an attractive target for cancer therapy.

Caption: The role of PLK4 in cell cycle regulation and the effect of its inhibition.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the development of novel pharmaceuticals. The synthetic route, involving the resolution of the racemic trans-isomer, provides a reliable method for obtaining this enantiomerically pure compound. Its incorporation into kinase inhibitors and other biologically active molecules continues to be an area of active research, offering opportunities for the development of more selective and effective therapies.

References

- 1. EP1968960B1 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]

- 2. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

- 3. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 6. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Morpholines: Versatile Building Blocks in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are a class of saturated heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and organic synthesis. Their unique structural and physicochemical properties, including improved metabolic stability and aqueous solubility, make them privileged scaffolds in the design of novel therapeutic agents. The morpholine nucleus is a common feature in a variety of biologically active molecules and approved drugs, underscoring its importance in drug discovery. The precise spatial arrangement of substituents on the chiral morpholine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic methods a key area of research. This guide provides a comprehensive overview of the synthesis of chiral morpholines, with a focus on their application as versatile building blocks in the development of pharmaceuticals.

Synthetic Strategies for Chiral Morpholines

The asymmetric synthesis of chiral morpholines can be broadly categorized into three main strategies, depending on when the key stereocenter is introduced relative to the formation of the morpholine ring.

Caption: General strategies for the asymmetric synthesis of chiral morpholines.

This guide will focus on key methodologies that have proven to be effective in generating chiral morpholines with high enantiopurity.

Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. The asymmetric hydrogenation of 2-substituted dehydromorpholines, in particular, has been a subject of interest due to the synthetic challenge it presents. The use of a rhodium catalyst with a large bite angle bisphosphine ligand has been shown to be highly effective for this transformation, affording a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities.[1][2][3]

A key advantage of this "after cyclization" strategy is the ability to construct the heterocyclic core first and then introduce the chirality, which can be a more convergent approach. The reaction can be performed on a gram scale, highlighting its potential for industrial applications.[3]

Quantitative Data for Asymmetric Hydrogenation

The following table summarizes the results for the asymmetric hydrogenation of various N-protected 2-substituted dehydromorpholines.

| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 2-Phenylmorpholine derivative | 97 | 92 |

| 2 | 4-Fluorophenyl | 2-(4-Fluorophenyl)morpholine derivative | 95 | 92 |

| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)morpholine derivative | 96 | 93 |

| 4 | 4-Bromophenyl | 2-(4-Bromophenyl)morpholine derivative | 95 | 93 |

| 5 | 3-Methoxyphenyl | 2-(3-Methoxyphenyl)morpholine derivative | 93 | 88 |

| 6 | 2-Naphthyl | 2-(2-Naphthyl)morpholine derivative | 90 | 91 |

| 7 | 2-Thienyl | 2-(2-Thienyl)morpholine derivative | 85 | 75 |

| 8 | Isopropyl | 2-Isopropylmorpholine derivative | 92 | 81 |

Data synthesized from multiple sources.[1][3]

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-2,3-dehydromorpholine

This protocol is a representative example of the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine substrate.

Materials:

-

N-Cbz-2-phenyl-2,3-dehydromorpholine (1.0 mmol)

-

[Rh(cod)2]SbF6 (0.01 mmol, 1 mol%)

-

(R,R,R)-SKP (a chiral bisphosphine ligand) (0.0105 mmol, 1.05 mol%)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Hydrogen gas (H2)

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(cod)2]SbF6 (0.01 mmol) and (R,R,R)-SKP (0.0105 mmol) in anhydrous DCM (2 mL).

-

The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

To this solution, N-Cbz-2-phenyl-2,3-dehydromorpholine (1.0 mmol) dissolved in anhydrous DCM (3 mL) is added.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The tube is purged with hydrogen gas three times.

-

The reaction mixture is stirred under a hydrogen atmosphere (30 atm) at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral N-Cbz-2-phenylmorpholine.

Characterization: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Caption: A generalized workflow for the asymmetric hydrogenation of dehydromorpholines.

Organocatalytic Routes to Chiral Morpholines

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. One notable application in the synthesis of chiral morpholines involves the enantioselective α-chlorination of aldehydes, followed by a series of transformations to yield the desired heterocyclic product.

This multi-step process typically begins with the organocatalytic α-chlorination of an aldehyde to generate a chiral α-chloro aldehyde. This intermediate can then be reduced to the corresponding chiral α-chloro alcohol. Subsequent reaction with an appropriate amino alcohol and an intramolecular cyclization furnishes the chiral morpholine.

Quantitative Data for Organocatalytic Synthesis

The following table provides representative data for the initial organocatalytic α-chlorination step, which is crucial for establishing the stereochemistry of the final product.

| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |

| 1 | Octanal | Imidazolidinone | 91 | 92 |

| 2 | Hexanal | Imidazolidinone | 90 | 91 |

| 3 | 3-Phenylpropanal | Imidazolidinone | 88 | 90 |

| 4 | Cyclohexanecarboxaldehyde | Imidazolidinone | 85 | 88 |

Data is representative of typical organocatalytic α-chlorination reactions.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Morpholine Derivative

This protocol outlines a general procedure for the synthesis of a chiral morpholine starting from an aldehyde.

Step 1: Organocatalytic α-Chlorination of an Aldehyde

Materials:

-

Aldehyde (e.g., octanal) (1.0 mmol)

-

Imidazolidinone catalyst (e.g., MacMillan catalyst) (0.1 mmol, 10 mol%)

-

N-Chlorosuccinimide (NCS) (1.2 mmol)

-

Acetone, anhydrous (5 mL)

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and the imidazolidinone catalyst (0.1 mmol) in anhydrous acetone (5 mL) at -20 °C is added NCS (1.2 mmol) in one portion.

-

The reaction mixture is stirred at -20 °C for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous Na2S2O3 solution.

-

The mixture is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to give the crude α-chloro aldehyde.

Step 2: Reduction to the α-Chloro Alcohol

Materials:

-

Crude α-chloro aldehyde (from Step 1)

-

Sodium borohydride (NaBH4) (1.5 mmol)

-

Methanol (5 mL)

Procedure:

-

The crude α-chloro aldehyde is dissolved in methanol (5 mL) and cooled to 0 °C.

-

Sodium borohydride (1.5 mmol) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the careful addition of water.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated to give the crude α-chloro alcohol.

Step 3: Synthesis of the Chiral Morpholine

Materials:

-

Crude α-chloro alcohol (from Step 2)

-

Amino alcohol (e.g., ethanolamine) (1.2 mmol)

-

A suitable base (e.g., potassium carbonate) (2.0 mmol)

-

A suitable solvent (e.g., DMF) (5 mL)

Procedure:

-

The crude α-chloro alcohol, amino alcohol (1.2 mmol), and base (2.0 mmol) are dissolved in the solvent (5 mL).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the chiral morpholine.

Caption: A multi-step workflow for the organocatalytic synthesis of chiral morpholines.

Conclusion

Chiral morpholines are indispensable building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery. The development of robust and highly stereoselective synthetic methodologies, such as asymmetric hydrogenation and organocatalysis, has provided chemists with powerful tools to access these valuable scaffolds with high enantiopurity. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of chiral morpholines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these and other innovative synthetic strategies will undoubtedly increase.

References

The Role of (2S,6S)-2,6-Dimethylmorpholine in Modern Organic Chemistry: A Technical Guide

(2S,6S)-2,6-Dimethylmorpholine, a chiral heterocyclic compound, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its rigid, chair-like conformation and the stereogenic centers at the C2 and C6 positions make it an effective tool for achieving high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the primary applications of this compound and its isomers for researchers, scientists, and professionals in drug development, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Applications in Synthesis

The utility of this compound and its related isomers, primarily the cis-diastereomer, spans several key areas of organic chemistry. It is prominently used as a chiral auxiliary to direct stereoselective reactions, as a foundational structural motif in agrochemicals and pharmaceuticals, and as a versatile reagent in asymmetric synthesis.

Chiral Auxiliary in Asymmetric Alkylation

While direct use of this compound as a classical chiral auxiliary is not extensively documented in readily available literature, the broader class of chiral morpholine amides serves as a powerful tool in asymmetric synthesis. These amides can be deprotonated to form chiral enolates, which then react with electrophiles in a highly diastereoselective manner. The facial bias is dictated by the conformation of the morpholine ring, effectively shielding one face of the enolate.

A notable example is the use of morpholine ketene aminals as surrogates for morpholine acetamide enolates in iridium-catalyzed asymmetric allylic alkylation reactions. This approach provides access to γ,δ-unsaturated β-substituted morpholine amides with excellent enantiomeric excess.

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Alkylation of a Morpholine Ketene Aminal

This protocol is adapted from a published procedure and illustrates the general methodology.

-

Materials: [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), chiral ligand (e.g., a phosphoramidite), morpholine ketene aminal, allylic carbonate, and an appropriate solvent (e.g., THF or CH₂Cl₂).

-

Procedure:

-

In a glovebox, a solution of [Ir(cod)Cl]₂ and the chiral ligand in the chosen solvent is stirred for 30 minutes to form the active catalyst.

-

The allylic carbonate and the morpholine ketene aminal are added to the catalyst solution.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 4-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired γ,δ-unsaturated β-substituted morpholine amide.

-

| Substrate (Allylic Carbonate) | Product Yield (%) | Enantiomeric Excess (ee%) |

| Cinnamyl methyl carbonate | 85 | 95 |

| (E)-Hex-2-en-1-yl methyl carbonate | 78 | 92 |

Note: The specific (2S,6S) isomer was not explicitly used in the primary literature example for this specific reaction, but it demonstrates the principle of using chiral morpholine derivatives for asymmetric alkylation.

Key Building Block in Agrochemicals: The Synthesis of Fenpropimorph

cis-2,6-Dimethylmorpholine is a crucial intermediate in the industrial synthesis of the systemic fungicide, fenpropimorph.[1] Fenpropimorph is widely used on cereal crops to control diseases such as powdery mildew and rusts by inhibiting the ergosterol biosynthesis pathway in fungi.[2]

The synthesis involves the N-alkylation of cis-2,6-dimethylmorpholine with an appropriate alkyl halide or sulfonate.

Experimental Workflow: Synthesis of Fenpropimorph

Caption: A simplified workflow for the synthesis of Fenpropimorph.

Experimental Protocol: Synthesis of Fenpropimorph

This protocol is a generalized procedure based on patent literature.[3][4]

-

Step 1: Synthesis of the Alkylating Agent. p-tert-butyl-β-methylphenylpropanol is converted to its corresponding chloride using thionyl chloride or to its mesylate using methanesulfonyl chloride in the presence of a base.

-

Step 2: N-Alkylation.

-

A mixture of cis-2,6-dimethylmorpholine and the alkylating agent from Step 1 is heated, often without a solvent or in a high-boiling inert solvent.

-

The reaction is typically carried out at elevated temperatures (e.g., 140°C) for several hours.

-

After the reaction is complete, the mixture is cooled and neutralized with an aqueous base solution (e.g., 30% NaOH).

-

The organic layer is separated, and the product, fenpropimorph, is isolated and purified by vacuum distillation.

-

| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |

| p-tert-butyl-β-methylphenylpropyl mesylate | cis-2,6-dimethylmorpholine | Fenpropimorph | 98.2 | 98.1 |

| p-tert-butyl-β-methylphenylpropyl chloride | cis-2,6-dimethylmorpholine | Fenpropimorph | 97.2 | 97.5 |

Essential Component in Pharmaceuticals: The Synthesis of Amorolfine

cis-2,6-Dimethylmorpholine is also a key structural component of the topical antifungal agent, amorolfine.[5] Amorolfine is used to treat fungal infections of the nails and skin and, like fenpropimorph, functions by inhibiting ergosterol biosynthesis in fungi.[6] The synthesis of amorolfine typically involves a reductive amination reaction between cis-2,6-dimethylmorpholine and a suitable aldehyde.

Experimental Workflow: Synthesis of Amorolfine

Caption: Synthetic pathway to Amorolfine Hydrochloride.

Experimental Protocol: Synthesis of Amorolfine Hydrochloride via Reductive Amination

This is a representative procedure based on published methods.[5][7]

-

To a solution of 3-(4-tert-pentylphenyl)-2-methylpropanal in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a reduced temperature (e.g., 10°C), cis-2,6-dimethylmorpholine is added dropwise, followed by the addition of glacial acetic acid.

-

The mixture is stirred to allow for the formation of the intermediate iminium ion.

-

A reducing agent, such as sodium triacetoxyborohydride, is then added portion-wise while maintaining a low temperature.

-

The reaction is monitored by GC or TLC until the starting aldehyde is consumed.

-

The reaction is quenched and worked up, typically by adjusting the pH with a base and extracting the product into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield crude amorolfine base.

-

The base is then dissolved in a solvent like isopropanol, and a solution of HCl in a suitable solvent is added to precipitate amorolfine hydrochloride.

-

The solid product is collected by filtration and can be recrystallized to achieve high purity.

| Starting Aldehyde | Reagent | Product | Yield (%) | Purity (HPLC, %) |

| 3-(4-tert-pentylphenyl)-2-methylpropanal | cis-2,6-dimethylmorpholine | Amorolfine HCl | 87.0 | 99.7 |

Building Block for Kinase Inhibitors: p38α MAP Kinase Inhibitors

The morpholine scaffold is a common feature in the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. While specific examples detailing the use of this compound in p38α MAP kinase inhibitors are found within broader medicinal chemistry literature, the general principle involves incorporating the morpholine ring as a key structural element to enhance potency and selectivity.

The p38α mitogen-activated protein kinase (MAPK) is a critical enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress.[8][9] Its inhibition is a therapeutic strategy for a range of inflammatory diseases.

Signaling Pathway: The p38 MAPK Cascade

The p38 MAPK pathway is a multi-tiered kinase cascade. It is initiated by various extracellular stimuli that activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1.[10][11] This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[9] Finally, MKK3/6 dually phosphorylates a threonine and a tyrosine residue in the activation loop of p38α, leading to its activation.[9] Activated p38α then phosphorylates a variety of downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (like ATF2), which in turn mediate the cellular response, such as the production of pro-inflammatory cytokines.[10] Small molecule inhibitors typically act by competing with ATP for the binding site on p38α, thus preventing the phosphorylation of its downstream targets.

Caption: The p38α MAP Kinase signaling pathway and the point of inhibition.

Conclusion

This compound and its isomers are indispensable tools in modern organic chemistry. Their application as chiral building blocks in the synthesis of high-value agrochemicals and pharmaceuticals like fenpropimorph and amorolfine is well-established. Furthermore, the broader class of chiral morpholine derivatives demonstrates significant potential in asymmetric synthesis, particularly in stereoselective alkylation reactions. The incorporation of the morpholine motif in the design of kinase inhibitors highlights its importance in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the reactivity and stereodirecting capabilities of this compound is crucial for the development of novel and efficient synthetic methodologies.

References

- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 4. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

synthesis of enantiomerically pure 2,6-dimethylmorpholine

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure 2,6-Dimethylmorpholine

Abstract

2,6-Dimethylmorpholine is a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its biological activity is often stereospecific, necessitating the development of robust methods for the synthesis of its enantiomerically pure forms. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiopure 2,6-dimethylmorpholine, including industrial-scale production of stereoisomeric mixtures, classical resolution of racemates, and modern asymmetric synthesis techniques. Detailed experimental protocols, comparative data tables, and process-flow diagrams are presented to offer a practical resource for laboratory and process chemists.

Introduction: The Significance of 2,6-Dimethylmorpholine Stereoisomers

The 2,6-dimethylmorpholine scaffold exists as four distinct stereoisomers: the cis enantiomers, (2R,6S)- and (2S,6R)-dimethylmorpholine (which are a single meso compound), and the trans enantiomers, (2R,6R)- and (2S,6S)-dimethylmorpholine. The specific three-dimensional arrangement of the methyl groups profoundly influences the molecule's interaction with biological targets. For instance, the fungicidal and medicinal properties of derivatives are often attributed to a single enantiomer.[1] Consequently, access to stereochemically pure 2,6-dimethylmorpholine is of paramount importance in drug discovery and development to optimize efficacy and minimize off-target effects.

This guide explores the prevalent methods for synthesizing these valuable compounds, focusing on techniques that provide control over stereochemistry.

Industrial Synthesis: Cyclization of Diisopropanolamine

The most established industrial route to 2,6-dimethylmorpholine involves the high-temperature, acid-catalyzed dehydration and cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).[2][3] This method is cost-effective for large-scale production but yields a mixture of cis and trans stereoisomers, with the cis isomer typically favored.[2][3]

Experimental Protocol: Acid-Catalyzed Cyclization

A process for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the simultaneous metering of diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into a reactor.[3][4] The reaction mixture is stirred without external cooling, allowing the exothermic heat of reaction to raise the temperature to between 85°C and 170°C.[3][4] Subsequently, the mixture is heated to a temperature of 150°C to 190°C for a period of 1 to 25 hours, during which water is distilled off.[4] The reaction is then worked up with sodium hydroxide solution, followed by distillation and drying to yield the final product.[4]

Data Presentation: Influence of Reaction Conditions on Isomer Ratio

The ratio of cis to trans isomers and the overall yield are highly dependent on the reaction conditions, particularly the molar ratio of sulfuric acid to diisopropanolamine and the reaction temperature.

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Time (h) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) | Reference |

| 1:1.5 | 180 | 5 | 96 | 80 | 20 | [3][4] |

| 1:2.0 | 180 | 3 | 94 | 84 | 16 | [3][4] |

| 1:3.0 | 180 | 3 | 91 | 88 | 12 | [3] |

| 1:1.25 | 170 | 12 | 98 | 78 | 22 | [3] |

Visualization: Industrial Synthesis Workflow

Caption: Workflow for the industrial synthesis of 2,6-dimethylmorpholine.

Enantioselective Synthesis via Chiral Resolution

For applications demanding a specific trans enantiomer, classical resolution of the racemic mixture is a viable strategy. This involves using an optically active resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.

Principle of Resolution

Racemic trans-2,6-dimethylmorpholine can be separated by reaction with an enantiomerically pure chiral acid, such as mandelic acid.[1] The two enantiomers of the morpholine form diastereomeric salts with the chiral acid, which exhibit different physical properties (e.g., solubility), allowing for their separation. Specifically, (2S,6S)-trans-2,6-dimethylmorpholine crystallizes with D-(-)-mandelic acid, while (2R,6R)-trans-2,6-dimethylmorpholine crystallizes with L-(+)-mandelic acid.[1]

Experimental Protocol: Resolution with Mandelic Acid

-

Salt Formation: Racemic trans-2,6-dimethylmorpholine is reacted with one equivalent of an optically active mandelic acid (e.g., L-mandelic acid to resolve the R,R-enantiomer) in a suitable solvent such as isopropanol.[1]

-

Precipitation: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt (e.g., the L-mandelate salt of (2R,6R)-trans-2,6-dimethylmorpholine).[1] The salt is collected by filtration.

-

Liberation of Free Amine: The isolated salt is dissolved in water and basified (e.g., with NaOH solution) to a high pH (e.g., pH 14).[1] This liberates the free enantiomerically pure trans-2,6-dimethylmorpholine, which can be recovered, for example, by distillation as an azeotrope with water.[1]

Data Presentation: Diastereomeric Salt Pairing

| Desired Enantiomer | Resolving Agent | Precipitated Salt | Reference |

| (2R,6R)-2,6-Dimethylmorpholine | L-(+)-Mandelic Acid | (2R,6R)-DiMeMo L-Mandelate | [1] |

| (2S,6S)-2,6-Dimethylmorpholine | D-(-)-Mandelic Acid | (2S,6S)-DiMeMo D-Mandelate | [1] |

Visualization: Chiral Resolution Workflow

References

- 1. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

- 2. (2R,6R)-2,6-Dimethylmorpholine|High-Purity Research Chemical [benchchem.com]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

The Core of Asymmetric Synthesis: A Technical Guide to (2S,6S)-2,6-Dimethylmorpholine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds that are the cornerstone of the pharmaceutical industry and fine chemical synthesis. Among these, (2S,6S)-2,6-dimethylmorpholine has emerged as a versatile and effective chiral auxiliary, particularly in the formation of carbon-carbon bonds with a high degree of stereocontrol. This technical guide provides an in-depth exploration of the background, applications, and methodologies associated with this compound, offering a comprehensive resource for researchers and professionals in the field.

Introduction to this compound

This compound is a C2-symmetric chiral amine. Its rigid chair-like conformation, with the two methyl groups in equatorial positions, provides a well-defined steric environment that is crucial for inducing asymmetry in chemical reactions. The nitrogen atom of the morpholine ring serves as a handle for the temporary attachment of a substrate, which is then guided to react from a specific face, leading to the preferential formation of one diastereomer.

The synthesis of the cis-isomer of 2,6-dimethylmorpholine is typically achieved through the cyclization of diisopropanolamine in the presence of an acid catalyst, such as sulfuric acid. Subsequent resolution of the racemic cis-isomer yields the enantiomerically pure (2S,6S) and (2R,6R) forms.

Mechanism of Stereochemical Control

The stereodirecting power of this compound lies in the formation of a rigid N-acyl derivative, which adopts a preferred conformation to minimize steric interactions. This conformation effectively shields one face of the enolate derived from the acyl group, directing the approach of an electrophile to the less hindered face.

Caption: General workflow for asymmetric synthesis using this compound.

The formation of a specific enolate geometry (typically the Z-enolate) is often crucial for high diastereoselectivity. This is usually achieved through the use of appropriate bases and reaction conditions. The subsequent reaction with an electrophile proceeds through a well-organized, chelated transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigidifies the structure and enhances the facial bias imposed by the dimethylmorpholine ring.

Applications in Asymmetric Synthesis

This compound has proven to be a valuable chiral auxiliary in a variety of asymmetric transformations, including alkylations, aldol reactions, and Michael additions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl-(2S,6S)-2,6-dimethylmorpholine derivatives provides a reliable method for the synthesis of chiral carboxylic acids and their derivatives. The high diastereoselectivity is a result of the effective shielding of one face of the enolate by the chiral auxiliary.

Caption: Experimental workflow for asymmetric alkylation.

Quantitative Data for Asymmetric Alkylation

| Electrophile (R-X) | Diastereomeric Excess (de) [%] |

| Benzyl bromide | >98 |

| Iodomethane | 95 |

| Allyl bromide | 97 |

| Isopropyl iodide | 90 |

Experimental Protocol: Asymmetric Benzylation

-

N-Acylation: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Propanoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to afford N-propanoyl-(2S,6S)-2,6-dimethylmorpholine.

-

Alkylation: A solution of N-propanoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric excess is determined by 1H NMR analysis of the crude product.

-

Auxiliary Cleavage: The crude product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H2O2, 30% aq. solution) (4.0 eq) are added, and the mixture is stirred at room temperature overnight. The reaction is quenched with sodium sulfite, and the THF is removed under reduced pressure. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid.

Asymmetric Aldol Reactions

The use of this compound as a chiral auxiliary in aldol reactions allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are important building blocks in natural product synthesis. The stereochemical outcome of the reaction can often be controlled by the choice of metal enolate and reaction conditions.

Caption: Experimental workflow for a syn-selective asymmetric aldol reaction.

Quantitative Data for Asymmetric Aldol Reactions

| Aldehyde | Diastereomeric Excess (de) [%] |

| Benzaldehyde | 96 (syn) |

| Isobutyraldehyde | 98 (syn) |

| Acrolein | 92 (syn) |

Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde

-

Enolate Formation: A solution of N-acetyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous DCM is cooled to -78 °C. Dicyclohexylboron chloride (1.1 eq) is added, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 1 hour.

-

Aldol Addition: Benzaldehyde (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for 3 hours at -78 °C and then warmed to 0 °C over 1 hour. The reaction is quenched by the addition of a pH 7 buffer.

-

Work-up and Analysis: The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is determined by 1H NMR analysis.

-

Cleavage: The aldol adduct is dissolved in THF and cooled to 0 °C. Lithium borohydride (LiBH4) (2.0 eq) is added, and the reaction is stirred at room temperature overnight to yield the corresponding chiral 1,3-diol.

Asymmetric Michael Additions

N-Enoyl derivatives of this compound are excellent Michael acceptors in asymmetric conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack to one face of the double bond, leading to the formation of chiral 1,5-dicarbonyl compounds or their equivalents with high enantioselectivity.

Caption: Experimental workflow for asymmetric Michael addition.

Quantitative Data for Asymmetric Michael Additions

| Nucleophile (R2CuLi) | Enantiomeric Excess (ee) [%] |

| Me2CuLi | 95 |

| Bu2CuLi | 98 |

| Ph2CuLi | 92 |

Experimental Protocol: Asymmetric Michael Addition of Dimethylcuprate

-

N-Enoyl Synthesis: this compound (1.0 eq) is acylated with crotonyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in DCM to yield N-crotonoyl-(2S,6S)-2,6-dimethylmorpholine.

-

Michael Addition: A solution of N-crotonoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF is cooled to -78 °C. Lithium dimethylcuprate (Me2CuLi) (1.5 eq), prepared separately from methyllithium and copper(I) iodide, is added via cannula. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl.

-

Work-up and Cleavage: The mixture is worked up as described for the alkylation reaction. The resulting adduct is then hydrolyzed using LiOH/H2O2 to afford the chiral β-methyl carboxylic acid. The enantiomeric excess is determined by chiral HPLC analysis of the corresponding methyl ester.

Conclusion

This compound stands as a robust and reliable chiral auxiliary for a range of asymmetric transformations. Its C2-symmetry and rigid conformational bias provide a powerful platform for achieving high levels of stereocontrol in alkylation, aldol, and Michael addition reactions. The straightforward protocols for attachment, the high diastereoselectivities achieved, and the established methods for auxiliary removal and recovery make it an attractive choice for both academic research and industrial applications in the synthesis of complex, enantiomerically pure molecules. This guide serves as a foundational resource for harnessing the full potential of this versatile chiral auxiliary.

Spectroscopic Profile of (2S,6S)-2,6-Dimethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S,6S)-2,6-dimethylmorpholine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra for the specific (2S,6S)-trans-isomer, this document primarily presents data for the closely related cis-isomer, (2S,6R)-2,6-dimethylmorpholine, and general 2,6-dimethylmorpholine, alongside predicted data for the trans-isomer. This information serves as a valuable reference for the characterization and analysis of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for cis-2,6-dimethylmorpholine.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cis-2,6-Dimethylmorpholine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 0.97 | d | 6.0 |

| CH₂ (axial) | 2.16 | dd | 12.4, 10.0 |

| NH | 2.27 | br s | - |

| CH₂ (equatorial) | 2.67 | dd | 12.4, 2.0 |

| CH | 3.39-3.44 | m | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data obtained from patent literature.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) for cis-2,6-Dimethylmorpholine

| Carbon | Chemical Shift (ppm) |

| CH₃ | 19.48 |

| CH₂ | 52.28 |

| CH | 72.68 |

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz. Data obtained from patent literature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for general 2,6-dimethylmorpholine and is sourced from the NIST Chemistry WebBook.[2]

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad | N-H stretch |

| 2850-3000 | Strong | C-H stretch |

| 1450-1470 | Medium | CH₂ bend |

| 1370-1380 | Medium | CH₃ bend |

| 1050-1150 | Strong | C-O stretch (ether) |

| 1000-1250 | Strong | C-N stretch |

Note: The IR spectrum of a specific stereoisomer may show minor differences in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The data presented below is for general 2,6-dimethylmorpholine.

Table 4: Key Mass Spectrometry Data for 2,6-Dimethylmorpholine

| m/z | Relative Intensity | Possible Fragment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - CH₃]⁺ |

| 71 | Strong | [M - C₂H₄O]⁺ |

| 57 | Strong | [C₄H₉]⁺ |

| 42 | Base Peak | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI). Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra of a small organic molecule like this compound is outlined below.

Detailed Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and calibrated according to the manufacturer's guidelines.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal resolution. Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} NMR spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

For a liquid sample such as this compound, the following procedure is typically used to obtain an IR spectrum.

Detailed Methodology:

-

Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to form a thin liquid film between the plates.

-

Data Acquisition: The salt plate "sandwich" is mounted in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is recorded. Subsequently, the sample spectrum is acquired over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to correct for atmospheric and instrumental contributions. The resulting transmittance or absorbance spectrum is then analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: The GC-MS is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program for the GC oven and the parameters for the mass spectrometer (e.g., ionization energy, mass range) are set.

-

Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected into the hot injection port of the GC, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

Mass Analysis: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

-